![molecular formula C11H11NO3S B5735581 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5735581.png)
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole is an organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl group, which is further connected to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole typically involves the reaction of 4-methoxybenzenesulfonyl chloride with pyrrole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyrrole compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrrole structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Pyrrole derivatives have been studied for their effectiveness against various bacterial strains, showing potential as antibacterial agents.
- Anticancer Activity : Some studies suggest that pyrrole derivatives can inhibit cancer cell growth and induce apoptosis in tumor cells.
- Anti-inflammatory Effects : Compounds like 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for the development of new pharmaceutical agents. Its structural features allow for modifications that enhance potency and selectivity against specific biological targets.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of conductive polymers. Pyrrole derivatives are known for their ability to form conductive films, which are useful in electronic applications.
Photochemical Studies
Research involving photochemical reactions has utilized this compound to study the mechanisms of light-induced processes. Its ability to undergo photochemical transformations makes it valuable in understanding reaction pathways in organic synthesis.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of pyrrole, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated potential as a lead compound for developing new antibiotics .
- Anticancer Research : In vitro studies showed that this compound could inhibit the proliferation of cancer cell lines, suggesting its role as an anticancer agent. Further research is needed to elucidate the underlying mechanisms .
- Conductive Polymers : Research has explored the use of pyrrole derivatives in creating conductive polymers for electronic devices. The incorporation of sulfonyl groups enhances solubility and processability, making these materials suitable for various applications .
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-methoxyphenyl)sulfonyl]-1H-indole: This compound has a similar structure but with an indole ring instead of a pyrrole ring.
1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole: This compound features an imidazole ring in place of the pyrrole ring.
Uniqueness
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole is unique due to its specific combination of a methoxyphenyl group and a sulfonyl group attached to a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrrole ring substituted with a methoxyphenyl sulfonyl group, which is critical for its biological activity. The synthesis typically involves multi-step organic reactions, focusing on optimizing yield and purity while adhering to green chemistry principles.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Properties : It has shown potential as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein that regulates apoptosis. In studies, derivatives of pyrrole-based compounds demonstrated significant inhibition of Mcl-1, leading to apoptosis activation in cancer cells .
- Antibacterial Activity : Research indicates that pyrrole derivatives can exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Mcl-1 Inhibition : The compound binds to Mcl-1 with high affinity, disrupting its function and promoting apoptosis in cancer cells .
- Antibacterial Mechanism : The methoxyphenyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogenic bacteria .
Anticancer Activity
In a study focused on Mcl-1 inhibitors, a derivative of 1H-pyrrole exhibited an IC50 value of 0.23 nM against Mcl-1, demonstrating superior selectivity over other Bcl-2 family proteins. This selectivity is crucial for minimizing side effects in cancer therapy .
Antibacterial Efficacy
A series of pyrrole derivatives were tested for antibacterial activity, with results showing minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against resistant strains. These findings suggest that modifications in the structure can significantly enhance antibacterial potency .
Data Summary Table
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOXNAYXGVJKDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332503 | |
Record name | 1-(4-methoxyphenyl)sulfonylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195032 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18836-84-5 | |
Record name | 1-(4-methoxyphenyl)sulfonylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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